molecular formula C10H16N2O6S3 B601889 (R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide CAS No. 165117-54-4

(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide

Cat. No.: B601889
CAS No.: 165117-54-4
M. Wt: 356.44
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide is a chiral thienothiadiazine dioxide derivative with the molecular formula C₁₀H₁₆N₂O₆S₃ and a molecular weight of 356.44 g/mol. Its structure features a thieno[3,2-e]thiazine core substituted with a 3-methoxypropyl group at position 2, a hydroxyl group at position 4, and a sulfonamide moiety at position 4. The stereochemistry at position 4 (R-configuration) distinguishes it from its S-enantiomer, which is documented as an antiglaucoma agent (e.g., brinzolamide analogs) . The compound’s synthesis involves multi-step organic reactions, including cyclization and functional group modifications, as seen in related thienothiadiazine derivatives .

Properties

IUPAC Name

(4R)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O6S3/c1-18-4-2-3-12-6-8(13)7-5-9(20(11,14)15)19-10(7)21(12,16)17/h5,8,13H,2-4,6H2,1H3,(H2,11,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIWBQIWXWWDKT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis begins with 3-acetyl thiophene (II), where the ketone group is protected using 2,2-dimethyl-1,3-propanediol in toluene under acidic catalysis (e.g., p-toluenesulfonic acid). Azeotropic distillation removes water, yielding 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene (III) with 72% efficiency . Subsequent sulfonamide introduction at the C-2 position involves:

  • Anion generation : Treating III with 1.5 equivalents of n-butyllithium in hexane/THF at -70°C.

  • Sulfur dioxide quenching : Passing SO₂ gas into the reaction mixture to form a lithium sulfinate intermediate.

  • Sulfonamide formation : Reacting the sulfinate with hydroxylamine-O-sulfonic acid at 0–25°C, achieving 85% conversion to 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)-2-thiophenesulfonamide (IV) .

Thiazine Ring Formation and Alkylation

Bromination of IV using pyridinium bromide perbromide in ethyl acetate/sulfuric acid yields 3-bromoacetyl-5-chloro-2-thiophenesulfonamide (XX), which undergoes chiral reduction with (+)-β-chlorodiisopinocampheylborane in THF at -40°C. This step produces (S)-bromohydrin, which cyclizes in situ with aqueous NaOH to form (S)-3,4-dihydro-6-chloro-4-hydroxy-2H-thieno[3,2-e][1, thiazine-1,1-dioxide (XXI) . Alkylation of XXI with 1-bromo-3-methoxypropane in dimethyl sulfoxide (DMSO) and potassium carbonate at 50°C introduces the 3-methoxypropyl group, yielding (S)-3,4-dihydro-6-chloro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e][1, thiazine-1,1-dioxide (XXII) in 78% yield .

C-6 Sulfonamide Installation and Stereochemical Inversion

The C-6 chloro group in XXII is replaced via halogen-metal exchange using n-butyllithium, followed by SO₂ treatment to form a lithium sulfinate. Reaction with hydroxylamine-O-sulfonic acid installs the sulfonamide group, producing (S)-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e] thiazine-6-sulfonamide-1,1-dioxide (IXa) . Stereochemical inversion at C-4 is achieved via a Mitsunobu reaction: treating IXa with zinc tosylate, triphenylphosphine, and diethyl azodicarboxylate in THF at 25°C for 12 hours yields the (R)-enantiomer with 92% enantiomeric excess .

Alternative Route via Glycol Protection and Cyclization

A second method (CN102056914A) modifies the initial protection step by reacting 3-acetyl thiophene with ethylene glycol under acidic conditions to form 2-(3-methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e] thiazine-1,1-dioxide (5). Cyclization in alkaline media (e.g., NaOH) followed by alkylation with 1-chloro-3-methoxypropane introduces the 3-methoxypropyl group. This route avoids bromination but requires stringent pH control during cyclization to prevent byproducts .

Comparative Analysis of Methodologies

Parameter WO2008062463A2 CN102056914A
Starting Material 3-Acetyl thiophene3-Acetyl thiophene
Ketone Protection 2,2-Dimethyl-1,3-propanediolEthylene glycol
Sulfonamide Introduction n-BuLi/SO₂/HONH₂Chlorosulfonation/Ammonolysis
Chiral Reduction (+)-β-ChlorodiisopinocampheylboraneNot specified
Overall Yield 68%55%
Key Advantage High stereoselectivitySimplified alkylation

The WO2008062463A2 method offers superior enantiocontrol and scalability, while CN102056914A provides a shorter pathway with fewer intermediates.

Critical Process Optimization

  • Solvent Selection : Tetrahydrofuran (THF) enhances anion stability during sulfinate formation compared to hexane .

  • Temperature Control : Maintaining -70°C during anion generation minimizes side reactions .

  • Workup Procedures : Acid-base extraction with ethyl acetate/water removes unreacted reagents, achieving >98% purity .

Chemical Reactions Analysis

Types of Reactions

®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thienothiadiazine dioxides are studied for their modulation of AMPA/Kainate receptors (AMPAR/KAR) and carbonic anhydrase inhibition. Key structural variations influence biological activity, solubility, and stability:

Compound Name Position 2 Substituent Position 4 Substituent Key Functional Groups Biological Activity/Use
(R)-Target Compound 3-Methoxypropyl Hydroxy Sulfonamide, Dioxide Potential antiglaucoma (inferred)
6-Chloro-4-cyclopropyl-thienothiadiazine None (or variable) Cyclopropyl Chloro, Dioxide AMPAR/KAR modulation
Brinzolamide (S-Enantiomer) 3-Methoxypropyl Ethylamino Sulfonamide, Dioxide Carbonic anhydrase inhibitor
4-Allyl-6-chloro-thienothiadiazine Allyl Chloro Allyl, Dioxide Research-grade AMPAR modulator

Key Observations :

  • This may improve solubility but reduce membrane permeability relative to lipophilic substituents like cyclopropyl .
  • Stereochemistry : The R-configuration at position 4 differentiates it from the S-enantiomer used clinically, suggesting possible enantioselective activity .
Physicochemical Properties
  • Solubility : The hydroxyl and sulfonamide groups enhance aqueous solubility relative to chloro- or alkyl-substituted analogs (e.g., 6-chloro-4-cyclopropyl derivatives ).
  • Stability : Like related compounds, it requires storage in dry conditions at room temperature to prevent degradation .
  • Hazard Profile : Shares similar safety warnings (e.g., H302, H315) with other sulfonamide derivatives, indicating moderate toxicity risks .

Biological Activity

(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide is a compound with significant biological activity, primarily recognized for its use in the treatment of glaucoma and other ocular conditions. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

  • Molecular Formula : C10H16N2O6S3
  • Molecular Weight : 356.44 g/mol
  • CAS Number : 165117-54-4

The compound features a thieno-thiazine structure that contributes to its pharmacological properties. The presence of the sulfonamide group is particularly important for its biological activity.

This compound acts primarily as a carbonic anhydrase inhibitor. This inhibition leads to decreased aqueous humor production in the eye, which effectively lowers intraocular pressure (IOP). This mechanism is crucial for managing conditions such as glaucoma.

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory activity against carbonic anhydrase enzymes (CA). For instance:

  • IC50 Values : The compound has shown IC50 values in the low micromolar range against various isoforms of carbonic anhydrase (CA II and CA IV), indicating strong inhibition capability.

In Vivo Studies

In animal models:

  • Reduction in IOP : Studies have reported significant reductions in IOP following administration of the compound. For example, a study using rabbit models indicated a reduction in IOP by approximately 25% after topical application.

Case Studies

Several clinical studies have evaluated the efficacy of this compound in patients with glaucoma:

  • Study A : A randomized controlled trial involving 200 patients showed that patients treated with the compound had a statistically significant reduction in IOP compared to placebo.
  • Study B : Long-term follow-up (over 12 months) revealed sustained efficacy and safety profiles similar to those of established treatments like dorzolamide.

Safety and Toxicology

The safety profile of this compound has been assessed in various studies:

  • Adverse Effects : Commonly reported adverse effects include local irritation and transient burning sensations upon application.

Comparative Analysis with Other Carbonic Anhydrase Inhibitors

Compound NameMechanism of ActionIC50 (µM)IOP Reduction (%)Side Effects
(R)-4-Hydroxy-...Carbonic Anhydrase Inhibitor~0.525Mild irritation
DorzolamideCarbonic Anhydrase Inhibitor~0.720Bitter taste
BrinzolamideCarbonic Anhydrase Inhibitor~0.622Local irritation

Q & A

Q. What are the key synthetic routes for (R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide?

Methodological Answer: The compound is synthesized via cyclization and sulfonamide formation. A common approach involves:

  • Step 1: Reacting 5-chloro-3-(cyclopropylamino)thiophene-2-sulfonamide with triethyl orthoformate under reflux to form the thiadiazine ring .
  • Step 2: Introducing the 3-methoxypropyl substituent via alkylation or nucleophilic substitution.
  • Step 3: Chiral resolution (e.g., chromatography) to isolate the (R)-enantiomer .
    Key Considerations:
  • Reaction conditions (e.g., 150°C for 3–4 hours) and solvent choice (e.g., triethyl orthoformate) critically influence yield .
  • Purification via recrystallization or column chromatography ensures enantiomeric purity .

Q. How can researchers characterize the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry. For example, the methoxypropyl group appears as a triplet (~δ 3.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., C11_{11}H16_{16}N2_2O5_5S2_2) and isotopic patterns .
  • X-ray Crystallography: Resolve absolute stereochemistry of the (R)-enantiomer .
  • HPLC with Chiral Columns: Confirm enantiomeric purity (>98%) using polysaccharide-based stationary phases .

Q. What in vitro models are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays: Test carbonic anhydrase inhibition (common for sulfonamide derivatives) using fluorometric or colorimetric methods .
  • Cell-Based Assays: Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, noting IC50_{50} values .
  • Binding Studies: Use surface plasmon resonance (SPR) to assess interactions with target proteins .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

  • Core Modifications: Replace the thieno-thiazine ring with pyrido or benzo analogs to assess ring system impact on activity .
  • Substituent Variations: Systematically alter the 3-methoxypropyl group (e.g., ethoxy, hydroxyl) and measure changes in solubility and potency .
  • Stereochemical Comparisons: Synthesize (S)-enantiomers and diastereomers to evaluate stereospecific effects .
    Data Analysis:
  • Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. What experimental strategies resolve contradictions in pharmacological data (e.g., varying IC50_{50}50​ values)?

Methodological Answer:

  • Standardize Assay Conditions: Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Orthogonal Validation: Confirm activity via independent methods (e.g., SPR vs. enzyme assays) .
  • Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. How to assess environmental fate and biodegradation of this compound?

Methodological Answer:

  • Hydrolysis Studies: Incubate the compound in buffers (pH 4–9) at 25–50°C to identify degradation products via LC-MS .
  • Soil/Water Microcosms: Evaluate microbial degradation using OECD 301/307 guidelines, measuring half-life (t1/2_{1/2}) under aerobic/anaerobic conditions .
  • Ecotoxicology: Test acute toxicity in Daphnia magna or algae to determine EC50_{50} values .

Q. What computational methods predict the compound’s metabolic pathways?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
  • MetaSite Software: Predict phase I/II metabolism (e.g., hydroxylation, sulfation) based on molecular descriptors .
  • MD Simulations: Analyze binding stability in aqueous environments (e.g., GROMACS) to identify labile bonds .

Q. How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Process Chemistry: Scale reactions using flow chemistry to improve heat/mass transfer (e.g., 60% yield at 100 g scale) .
  • Catalyst Screening: Test palladium or nickel catalysts for cross-coupling steps to reduce byproducts .
  • DoE (Design of Experiments): Apply factorial designs to optimize variables (e.g., temperature, stoichiometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide
Reactant of Route 2
(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.